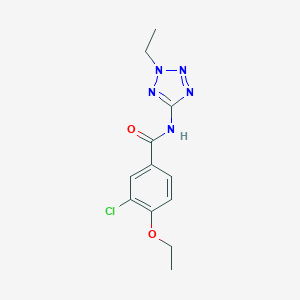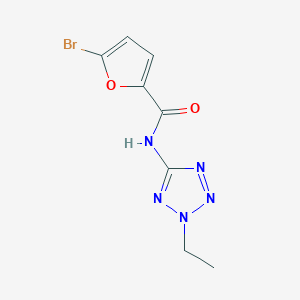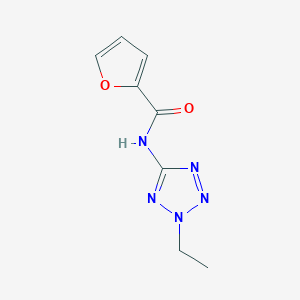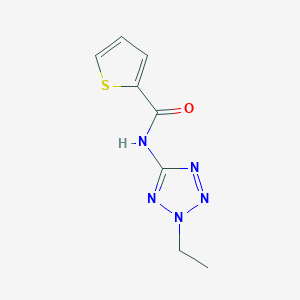![molecular formula C21H26ClN3O3 B244610 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as CE3F4, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a selective antagonist of the 5-HT3 receptor, which is a subtype of serotonin receptor that is involved in the regulation of neurotransmitter release in the central and peripheral nervous systems. The purpose of
作用機序
The mechanism of action of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves its selective antagonistic effect on the 5-HT3 receptor, which is a subtype of serotonin receptor that is involved in the regulation of neurotransmitter release in the central and peripheral nervous systems. By blocking the activity of the 5-HT3 receptor, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can modulate the release of various neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to modulate the release of various neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential as a candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
One of the advantages of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is its selective antagonistic effect on the 5-HT3 receptor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. Another advantage is its relatively high purity, which allows for accurate dosing and reproducible results in lab experiments. However, one limitation of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, including:
1. Further investigation of its potential applications in the treatment of neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.
2. Development of more effective synthesis methods to improve the yield and purity of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide.
3. Exploration of its pharmacokinetics and bioavailability in animal models and in vitro studies.
4. Investigation of its potential interactions with other neurotransmitter systems, such as the dopamine and glutamate systems.
5. Development of more selective and potent analogs of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide for use in drug discovery and development.
In conclusion, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its selective antagonistic effect on the 5-HT3 receptor makes it a potential candidate for the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Further research is needed to explore its potential applications and to develop more effective synthesis methods and analogs.
合成法
The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves the reaction of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline with 2-(4-methoxyphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide as a white crystalline solid with a purity of over 98%.
科学的研究の応用
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and drug discovery. It has been shown to have a selective antagonistic effect on the 5-HT3 receptor, which is involved in the regulation of neurotransmitter release in the central and peripheral nervous systems. This makes N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide a potential candidate for the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.
特性
分子式 |
C21H26ClN3O3 |
|---|---|
分子量 |
403.9 g/mol |
IUPAC名 |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H26ClN3O3/c1-3-24-10-12-25(13-11-24)20-9-4-16(14-19(20)22)23-21(26)15-28-18-7-5-17(27-2)6-8-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26) |
InChIキー |
LXFZKPJKOLWTQP-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl |
正規SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)








![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244547.png)
![2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)